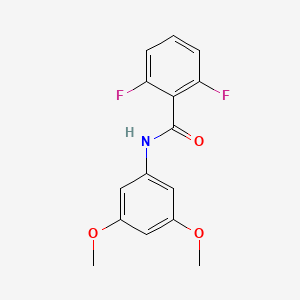

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide often involves the acylation reaction between appropriate aminophenols and benzoyl chlorides. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-methoxybenzoyl chloride, showcasing a method that could be adapted for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure and aggregation behavior can be significantly influenced by substituents like fluorine atoms. For instance, in related difluorobenzamide compounds, fluorine atoms contribute to short C–H⋯F interactions, affecting molecular aggregation and crystal structure (Mocilac et al., 2016). These interactions are vital for understanding the molecular structure of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide.

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated benzamides, such as N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, involve interactions that can be influenced by the fluorine atoms and the amide group. These interactions include hydrogen bonding and dipole-dipole interactions which can affect their reactivity and stability. Although specific reactions for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not detailed, studies on similar compounds provide insights into potential reactivity patterns and chemical behaviors.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be determined through experimental methods. The synthesis and structural analysis of related compounds, like 2,6-difluorobenzamide, offer a guide to understanding the physical properties of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide. For instance, 2,6-difluorobenzamide was synthesized with an 80.5% yield, and its melting point and product structure were characterized, providing a benchmark for comparing with N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, can be inferred from studies on similar compounds. These properties are influenced by the electronic effects of the substituents and the structural configuration of the molecule. While specific studies on N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not available, the chemical behavior of related fluorobenzamides can provide valuable insights into its potential chemical properties.

References

- (Karabulut et al., 2014)

- (Mocilac et al., 2016)

- (Li Xiu-lian, 2009)

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHKEHDMXOVKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

methanone](/img/structure/B5879711.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)